molecular formula C19H23N3O3 B3724484 MFCD00556711

MFCD00556711

Cat. No.: B3724484
M. Wt: 341.4 g/mol
InChI Key: TXMXMWQZGMPOMK-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD00556711 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD00556711 typically involves a series of well-defined chemical reactions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and preparation of the compound . The process often requires the removal of proteins and other constituents that may precipitate during the reaction, ensuring the purity and stability of the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced techniques such as microwave-assisted acid digestion and hot plate digestion . These methods ensure high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: MFCD00556711 undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include water radical cations, which facilitate oxidation reactions under ambient conditions . The use of inexpensive oxidants and the avoidance of traditional chemical catalysts make these reactions eco-friendly and efficient.

Major Products Formed: The major products formed from the reactions of this compound include quaternary ammonium cations and other synthetically significant structures . These products have important applications in drug development and other scientific research areas.

Mechanism of Action

The mechanism of action of MFCD00556711 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways . These interactions are crucial for understanding the compound’s therapeutic potential and its role in various biological systems.

Comparison with Similar Compounds

Similar Compounds: Compounds similar to MFCD00556711 include those with comparable chemical structures and properties. Some examples are listed in the ChemMine Tools database, which allows for the analysis and clustering of small molecules based on structural similarities .

Uniqueness: this compound stands out due to its unique reactivity and stability, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions under mild conditions and its eco-friendly synthesis methods further enhance its appeal in scientific research and industrial applications.

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-3-22(4-2)16-11-10-15(18(23)12-16)13-20-21-19(24)14-25-17-8-6-5-7-9-17/h5-13,23H,3-4,14H2,1-2H3,(H,21,24)/b20-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMXMWQZGMPOMK-DEDYPNTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)COC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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